(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that features a combination of cyano, thiazole, and thiophene groups
Mechanism of Action
Target of Action
It’s known that the compound has shown high inhibitory effects when screened in vitro for their antiproliferative activity . This suggests that the compound may target proteins or enzymes involved in cell proliferation.
Result of Action
The compound has been shown to have high inhibitory effects on cell proliferation in vitro . This suggests that the compound’s action results in the inhibition of cell growth and division, potentially leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. The reaction mixture is heated under reflux in dimethylformamide for several hours . This process results in the formation of the desired compound through a series of regioselective attacks and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger volumes.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound shares a similar structure but lacks the methyl ester group.
Ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar in structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential antitumor activity and versatility in chemical synthesis make it a valuable compound for further research and development.
Biological Activity
(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological interactions. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H14N2O3S2, with a molecular weight of 418.49 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a cyano group and thiophene and thiazole rings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a compound structurally similar to this one demonstrated cytotoxic effects against liver and breast carcinoma cell lines. The IC50 values observed were notably low, indicating strong antiproliferative effects. Specific findings include:
These results suggest that the compound could be a lead candidate for developing new cancer therapeutics.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. In vitro assays revealed significant activity against various microbial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound exhibits comparable efficacy to standard antibiotics.
These findings support the potential use of this compound in treating infections caused by resistant strains.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals using assays such as DPPH and ABTS. Results showed high radical scavenging activity, comparable to known antioxidants like vitamin C.
These results indicate that the compound may play a role in protective health strategies against oxidative damage.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The cyano group acts as an electrophile, while the aromatic rings can participate in π–π stacking interactions with amino acids in proteins, modulating their activity. This interaction profile suggests potential pathways for therapeutic action against cancer and microbial infections.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-18(22)13-5-2-3-6-14(13)20-10-12(9-19)17-21-15(11-25-17)16-7-4-8-24-16/h2-8,10-11,20H,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUISRIPFAULOD-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.